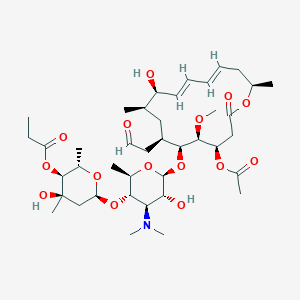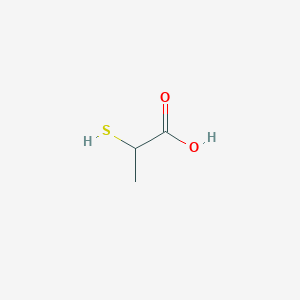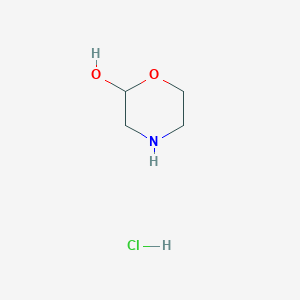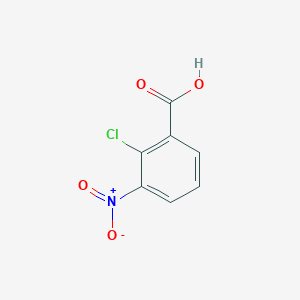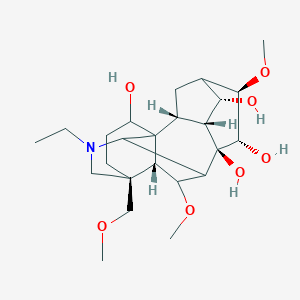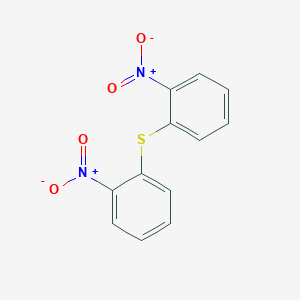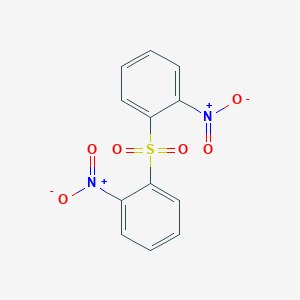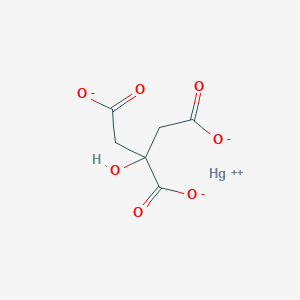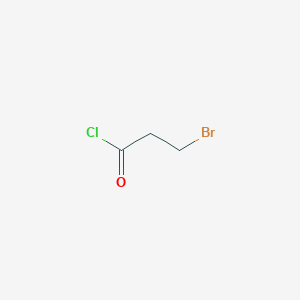
Chlorure de 3-bromopropionyle
Vue d'ensemble
Description
3-Bromopropionyl chloride is a compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is a molecule that contains both a bromine and a chlorine atom, which can undergo different chemical reactions depending on the conditions and reactants involved.
Synthesis Analysis
The synthesis of 3-bromopropionyl chloride derivatives has been explored in several contexts. For instance, the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C from piperazine-2,3-14C involves a Schotten-Baumann reaction with 3-bromopropionyl chloride, yielding a significant 69% yield . Additionally, the synthesis of [2,3,6-tri-O-(2-bromo-2-methylpropionyl]-β-cyclodextrin) demonstrates the use of 2-bromoisobutyric bromide, a related compound, in a reaction with β-cyclodextrin to produce a high yield of up to 89.5%, showcasing the efficiency of the synthetic route .
Molecular Structure Analysis
The molecular structure of 3-bromopropionyl chloride and its derivatives has been studied using various techniques. X-ray diffraction studies have been conducted to understand the intra- and intermolecular interactions and conformations of related compounds, such as 3-(2-bromo-pyridinium)-propionic acid bromide and 3-(pyridinium)-pivalic acid chloride . These studies reveal the importance of hydrogen bonds and electrostatic interactions in determining the molecular conformation and ionic aggregation in the solid state.
Chemical Reactions Analysis
3-Bromopropionyl chloride participates in various chemical reactions. For example, it has been used in the transformation of arenes into 3-arylpyrazoles and 3-arylisoxazolines, where it reacts with arenes and AlCl3, followed by reactions with hydrazines or hydroxylamine, to yield the corresponding products in good to moderate yields . The Reformatsky reactions of 3-(2-bromopropionyl)-2-oxazolidone derivatives with various aldehydes have also been investigated, showing high diastereoselectivity under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromopropionyl chloride are influenced by its molecular structure and the nature of its substituents. The microwave spectral study of 3-bromopropionitrile, a related compound, provides insights into the rotational constants and structural parameters, which are important for understanding the physical properties of these types of molecules . Additionally, the peculiarities of the supramolecular assembly of tetraethylammonium and 3-bromopropionate ions in coordination compounds have been reported, highlighting the role of intermolecular interactions in the crystal structures of these compounds .
Applications De Recherche Scientifique
Synthèse d'hydrogels de copolymères greffés
Chlorure de 3-bromopropionyle : est utilisé dans la synthèse d'hydrogels de copolymères greffés par polymérisation radicalaire par transfert d'atome (ATRP). Ces hydrogels, tels que le poly(ε-caprolactone-g-méthacrylate d'hydroxyéthyle) [P(CL-g-HEMA)], présentent des propriétés uniques dues au greffage dense de branches sur la chaîne principale du polymère . Cela conduit à un comportement rhéologique inhabituel, ce qui les rend appropriés pour des applications nécessitant des propriétés mécaniques et viscoélastiques spécifiques.
Préparation d'initiateurs ATRP fonctionnalisés
Le composé sert de précurseur pour la création d'initiateurs ATRP fonctionnalisés. Par exemple, il réagit avec le poly(ε-caprolactone) à terminaison hydroxyle pour former un nouveau poly(ε-caprolactone) bromé (PCL-Br), qui est ensuite utilisé comme initiateur en ATRP pour synthétiser des copolymères séquencés .
Acylation de composés hétérocycliques
En chimie médicinale, le This compound est utilisé pour l'acylation de composés hétérocycliques. Il facilite la formation de structures bicycliques comme les pyrimido[2,1-b][1,3]thiazines par acylation de 4-aryl-substitués 3,4-dihydropyrimidines (1H)-2-thiones . Ces structures présentent un intérêt pour leurs activités pharmacologiques potentielles.
Synthèse de pyrimido[2,1-b][1,3]thiazines bicycliques
Le composé est essentiel pour la synthèse de pyrimido[2,1-b][1,3]thiazines bicycliques, qui sont importantes dans le développement de nouveaux agents thérapeutiques. Le processus d'acylation utilisant le This compound est une étape clé dans la synthèse de ces composés .
Production de poly(ε-caprolactone) bromé
En science des polymères, le This compound est utilisé pour produire du poly(ε-caprolactone) bromé, qui peut agir comme un macro-initiateur pour l'ATRP. Cela permet la création de polymères avec un contrôle précis de leur poids moléculaire et de leur architecture .
Synthèse de copolymères séquencés
Le composé est utilisé dans la synthèse de copolymères séquencés, qui ont des applications dans les systèmes de délivrance de médicaments. En réagissant avec le polyéthylène glycol, il forme PEG-Br, qui est ensuite utilisé pour synthétiser PEG-N3, un précurseur de copolymères séquencés .
Création de liquides clairs incolores à rouge à vert
This compound : est disponible sous forme de liquide clair incolore à rouge à vert, qui est utilisé dans diverses synthèses chimiques. Ses propriétés physiques, telles que la densité et l'indice de réfraction, le rendent adapté à des applications spécialisées en synthèse organique .
Recherche en science des batteries avancées
Le composé trouve des applications en science des batteries avancées, où il peut être utilisé dans le développement d'électrolytes ou comme intermédiaire dans la synthèse de matériaux de batterie .
Safety and Hazards
3-Bromopropionyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propriétés
IUPAC Name |
3-bromopropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHBVNSPHKMCPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065900 | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15486-96-1 | |
| Record name | 3-Bromopropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15486-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015486961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoyl chloride, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropionyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.908 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate](/img/structure/B108647.png)

